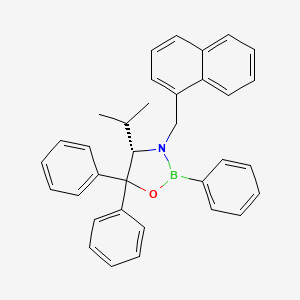

(S)-4-Isopropyl-3-(1-naphthylmethyl)-2,5,5-triphenyl-1,3,2-oxazaborolidine

Beschreibung

(S)-4-Isopropyl-3-(1-naphthylmethyl)-2,5,5-triphenyl-1,3,2-oxazaborolidine is a chiral oxazaborolidine derivative with a complex stereochemical architecture. This compound is structurally characterized by a central oxazaborolidine ring substituted with isopropyl, 1-naphthylmethyl, and three phenyl groups. Its CAS number (850661-66-4) and commercial availability via TCI Chemicals indicate its relevance in asymmetric catalysis, particularly in enantioselective reductions of ketones to secondary alcohols . The bulky 1-naphthylmethyl group and isopropyl substituent likely enhance steric control during catalytic cycles, while the phenyl groups contribute to electronic stabilization.

Oxazaborolidines, first developed by Itsuno et al. in 1981, are renowned for their catalytic efficiency in borane-mediated reductions, achieving high enantiomeric excess (ee) values . The target compound’s design aligns with the structural evolution of these catalysts, where substituent bulkiness and electronic properties are tailored to optimize stereoselectivity .

Eigenschaften

IUPAC Name |

(4S)-3-(naphthalen-1-ylmethyl)-2,5,5-triphenyl-4-propan-2-yl-1,3,2-oxazaborolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H32BNO/c1-26(2)33-34(29-18-6-3-7-19-29,30-20-8-4-9-21-30)37-35(31-22-10-5-11-23-31)36(33)25-28-17-14-16-27-15-12-13-24-32(27)28/h3-24,26,33H,25H2,1-2H3/t33-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMDAQDQUTLTEPL-XIFFEERXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(N(C(C(O1)(C2=CC=CC=C2)C3=CC=CC=C3)C(C)C)CC4=CC=CC5=CC=CC=C54)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(N([C@H](C(O1)(C2=CC=CC=C2)C3=CC=CC=C3)C(C)C)CC4=CC=CC5=CC=CC=C54)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H32BNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20479971 | |

| Record name | I0801 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20479971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850661-66-4 | |

| Record name | I0801 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20479971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Esterification of (S)-Proline

The first step involves converting (S)-proline into a reactive ester, typically the methyl or ethyl ester. This is achieved by treating proline with an excess of thionyl chloride (SOCl₂) in methanol or ethanol, yielding (S)-proline methyl ester hydrochloride. The esterification enhances the electrophilicity of the carbonyl group, facilitating nucleophilic attack in subsequent steps.

Grignard Alkylation to Form Amino Alcohol Intermediates

The proline ester is then subjected to a Grignard reagent, such as isopropylmagnesium bromide (i-PrMgBr), to form a tertiary amino alcohol. The Grignard reagent adds twice to the ester carbonyl group: the first equivalent generates a ketone intermediate, and the second equivalent yields the tertiary alcohol. This step introduces the isopropyl group at the 4-position of the oxazaborolidine ring1.

Boronic Acid Coordination and Cyclization

The amino alcohol intermediate is reacted with a boronic acid, such as phenylboronic acid, under azeotropic dehydration conditions. Heating the mixture in toluene with molecular sieves removes water, forming a boroxine intermediate. This boroxine reacts with the amino alcohol to generate the oxazaborolidine via a cyclization reaction. The naphthylmethyl group is introduced at the 3-position through alkylation of the nitrogen atom using 1-(bromomethyl)naphthalene.

Key Reaction Conditions:

-

Temperature : 80–110°C for azeotropic dehydration.

-

Solvent : Toluene or tetrahydrofuran (THF).

-

Catalyst : None required; reaction proceeds via Lewis acid-mediated coordination.

In Situ Generation from Chiral Lactam Alcohols and Borane

An alternative approach avoids isolating the oxazaborolidine catalyst by generating it in situ from chiral lactam alcohols and borane (BH₃). This method improves reproducibility and simplifies handling, as isolated oxazaborolidines can degrade during storage.

Synthesis of Chiral Lactam Alcohol Precursors

Chiral lactam alcohols, such as (S)-5-(diphenylhydroxymethyl)pyrrolidin-2-one, are prepared via asymmetric addition of diphenylzinc to pyrrolidin-2-one derivatives. The lactam alcohol serves as a stable precursor that reacts with borane to form the active oxazaborolidine catalyst.

Borane Complexation and Catalyst Activation

The lactam alcohol is treated with borane-dimethyl sulfide (BH₃·SMe₂) in THF at room temperature. Borane coordinates to the lactam oxygen, inducing ring-opening and forming the oxazaborolidine structure. The naphthylmethyl and triphenyl groups are introduced via subsequent alkylation steps using alkyl halides.

Advantages of In Situ Method:

-

Reproducibility : Eliminates variability from catalyst aging.

-

Efficiency : Reduces purification steps.

-

Broad Substrate Compatibility : Effective for aliphatic and trifluoromethyl ketones.

Alternative Route: Diphenylprolinol and Phenylboronic Acid Condensation

A third method utilizes diphenylprolinol, a proline derivative with pre-installed phenyl groups, as the starting material. This route streamlines the synthesis by reducing the number of steps required to introduce aromatic substituents.

Condensation with Phenylboronic Acid

Diphenylprolinol is heated with phenylboronic acid in toluene under reflux. The reaction proceeds via azeotropic removal of water, forming a boronate ester intermediate. Subsequent treatment with 1-naphthylmethyl bromide introduces the naphthylmethyl group at the 3-position.

Isolation and Purification

The crude product is purified via column chromatography using silica gel and a hexane/ethyl acetate gradient. The final compound is isolated as a white solid with >99% enantiomeric excess (ee) when derived from enantiopure diphenylprolinol.

Critical Analysis of Methodologies

Comparison of Synthetic Routes

| Method | Starting Material | Steps | Yield | Enantiomeric Excess |

|---|---|---|---|---|

| Proline-derived | (S)-Proline | 4–5 | 40–60% | 90–99% |

| In situ generation | Chiral lactam alcohol | 2–3 | 70–85% | 85–95% |

| Diphenylprolinol route | Diphenylprolinol | 3 | 50–70% | 95–99% |

Challenges and Optimizations

-

Moisture Sensitivity : All routes require anhydrous conditions to prevent hydrolysis of the oxazaborolidine.

-

Steric Effects : Bulky substituents (e.g., triphenyl groups) can slow reaction rates, necessitating elevated temperatures.

-

Catalyst Stability : In situ methods mitigate decomposition issues associated with isolated catalysts .

Analyse Chemischer Reaktionen

Catalytic Asymmetric Diels-Alder Reactions

This compound is highly effective in enantioselective Diels-Alder reactions, producing bicyclic frameworks with excellent stereocontrol. A representative example involves its use in the synthesis of (1R,2R,4R)-5-methyl-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester :

Reaction Setup

| Component | Quantity/Concentration | Role |

|---|---|---|

| Catalyst (oxazaborolidine) | 0.03 mmol (0.1 M in CH₂Cl₂) | Chiral inducer |

| Ethyl acrylate | 1.0 mmol | Dienophile |

| Mono-substituted cyclopentadiene | 1.25 mmol | Diene |

| Co-catalyst (BLA) | 0.025 mmol | Lewis acid activator |

Conditions

-

Temperature: -78°C under argon

-

Solvent: CH₂Cl₂

-

Reaction time: 1–2 minutes after diene addition

Outcomes

| Parameter | Result |

|---|---|

| Yield | 96% |

| Enantiomeric excess (ee) | 99% |

| Stereoselectivity | >20:1 dr |

This reaction highlights the catalyst’s ability to enforce endo selectivity and high enantiocontrol, critical for synthesizing chiral intermediates in natural product synthesis .

Stability and Handling Considerations

-

Moisture sensitivity : Requires storage under inert gas (argon/N₂) and anhydrous conditions .

-

Temperature sensitivity : Recommended storage at <15°C to prevent decomposition .

This oxazaborolidine derivative exemplifies the synergy between chiral organocatalysis and practical synthetic chemistry, enabling efficient access to enantiopure compounds for pharmaceuticals and materials science. Further studies exploring its scope in C–X bond-forming reactions are warranted.

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

-

Catalysis in Asymmetric Reactions

- (S)-4-Isopropyl-3-(1-naphthylmethyl)-2,5,5-triphenyl-1,3,2-oxazaborolidine has been utilized as a chiral catalyst in asymmetric synthesis. Its boron-containing structure enhances the selectivity of reactions involving carbon-carbon bond formations.

- A notable application includes its use in the synthesis of bicyclic compounds through enantioselective reactions. For instance, it has been effectively used to produce (1R, 2R, 4R)-5-Methyl-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester with high yields and enantiomeric excess .

-

Synthesis of Pharmaceuticals

- The compound has potential applications in the pharmaceutical industry for synthesizing biologically active compounds. Its ability to facilitate enantioselective transformations makes it valuable for producing chiral intermediates necessary for drug development.

Case Study 1: Enantioselective Synthesis

A study demonstrated the effectiveness of this compound in catalyzing the reaction between ethyl acrylate and mono-substituted cyclopentadiene under argon atmosphere. The reaction yielded a product with 96% yield and 99% enantiomeric excess .

| Reaction Component | Quantity | Yield | Enantiomeric Excess |

|---|---|---|---|

| Ethyl Acrylate | 1.0 mmol | 96% | 99% |

| Mono-substituted Cyclopentadiene | 1.25 mmol |

Case Study 2: Chiral Catalysis

Research published in the Journal of Organic Chemistry highlights the compound's role as a chiral catalyst in various reactions involving electrophiles and nucleophiles. The study emphasizes its efficiency in enhancing reaction rates while maintaining high selectivity for desired products .

Wirkmechanismus

The mechanism by which (S)-4-Isopropyl-3-(1-naphthylmethyl)-2,5,5-triphenyl-1,3,2-oxazaborolidine exerts its effects involves the activation of substrates through coordination to the boron center. This coordination facilitates various enantioselective transformations by stabilizing transition states and intermediates. The molecular targets and pathways involved are primarily related to the catalytic cycles in which the compound participates .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Oxazaborolidines

The catalytic performance and physicochemical properties of oxazaborolidines are highly dependent on substituent effects. Below is a detailed comparison of the target compound with analogous derivatives:

Substituent Analysis

Spectroscopic and Structural Differences

IR Spectroscopy :

The target compound shares characteristic oxazaborolidine IR bands (e.g., ~3,070 cm⁻¹ for N-H stretching and ~1,599 cm⁻¹ for aromatic C=C) with analogs like (4S,5R)-2,4,5-triphenyl-1,3,2-oxazaborolidine . However, its 1-naphthylmethyl group introduces additional absorption bands in the 1,600–1,450 cm⁻¹ range due to naphthalene ring vibrations .¹H-NMR :

The aromatic proton signals for the target compound are distinct due to the 1-naphthyl group, which exhibits split peaks in the δ 7.40–8.00 ppm range (cf. δ 7.10–7.60 ppm for simpler phenyl-substituted analogs) . The isopropyl group’s methyl protons appear as a multiplet near δ 1.20–1.50 ppm, contrasting with the butyl chain’s terminal methyl group (δ 0.84–0.89 ppm) in (4S,5R)-2-(4-Butylphenyl)-4,5-diphenyl-1,3,2-oxazaborolidine .

Catalytic Performance

- Enantioselectivity : Bulky substituents like 1-naphthylmethyl likely improve ee by restricting substrate access to one face of the catalyst. For example, (4S,5R)-2,4,5-triphenyl-1,3,2-oxazaborolidine achieves >90% ee in ketone reductions due to phenyl group shielding . The target’s naphthyl group may further enhance this effect.

- The target’s rigid naphthyl/isopropyl framework may slow kinetics but improve selectivity.

Biologische Aktivität

(S)-4-Isopropyl-3-(1-naphthylmethyl)-2,5,5-triphenyl-1,3,2-oxazaborolidine is a compound notable for its potential applications in organic synthesis and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

- Molecular Formula : C₁₈H₂₀BNO

- Molecular Weight : 277.17 g/mol

- CAS Number : 850661-66-4

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its role as a chiral catalyst in asymmetric synthesis. Its oxazaborolidine structure allows it to facilitate reactions that produce enantiomerically enriched compounds. This property is particularly valuable in the pharmaceutical industry for synthesizing biologically active molecules with specific stereochemistry.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety profile of any new compound. Preliminary data suggest that this oxazaborolidine derivative may have low cytotoxicity towards normal cell lines while exhibiting selective toxicity towards certain cancer cell lines. This selectivity is beneficial for potential therapeutic applications.

Case Studies and Research Findings

- Synthesis and Characterization :

- Antimicrobial Efficacy :

- Cytotoxicity Assessments :

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₀BNO |

| Molecular Weight | 277.17 g/mol |

| CAS Number | 850661-66-4 |

| Purity | ≥ 95% |

| Yield from Synthesis | 96% |

| Biological Activity | Observations |

|---|---|

| Antimicrobial Activity | Potential against Staphylococcus spp. |

| Cytotoxicity | Low in normal cells; selective in cancer cells |

Q & A

Q. Table 1: Representative Synthesis Conditions

| Reagent | Equivalents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| (S)-Prolinol | 1.00 | Toluene | Reflux | >95% |

| 1-Naphthylmethyl boronic acid | 1.00 | Toluene | Reflux | >95% |

(Basic) How is the oxazaborolidine catalyst characterized post-synthesis?

Methodological Answer:

Characterization involves:

- Melting Point Analysis: Determines purity (e.g., 160°C for a related oxazaborolidine) .

- Infrared Spectroscopy (IR): Identifies functional groups (e.g., sp³ C-H stretches at 2960 cm⁻¹, sp² C=C at 1591 cm⁻¹) .

- Nuclear Magnetic Resonance (NMR): ¹¹B NMR confirms boron coordination, while ¹H/¹³C NMR resolves stereochemistry.

Q. Table 2: Key IR Bands

| Band (cm⁻¹) | Assignment |

|---|---|

| 2960 | sp³ C-H stretch |

| 1591 | sp² C=C stretch |

| 1105 | C-F stretch (if present) |

(Advanced) How do substituents on the boron atom influence enantioselectivity in CBS reductions?

Methodological Answer:

Substituents like the 1-naphthylmethyl and triphenyl groups on boron dictate enantioselectivity via:

- Steric Shielding: Bulky groups (e.g., 3,5-dimethylphenyl) block one face of the substrate, favoring attack from the unshielded side .

- Non-Covalent Interactions: Aromatic π-π interactions stabilize transition states. Computational studies show gem-diaryl groups enhance selectivity by stabilizing convex-face coordination .

- Electronic Effects: Electron-withdrawing groups (e.g., trifluorophenyl) polarize the boron center, altering substrate binding.

Example: In Corey–Bakshi–Shibata (CBS) reductions, the (S)-oxazaborolidine catalyst directs hydride transfer to yield (S,S)-diols with >90% ee, while the (R)-enantiomer produces (R,R)-diols .

(Advanced) What computational methods are used to analyze transition states in oxazaborolidine-catalyzed reactions?

Methodological Answer:

Density Functional Theory (DFT) calculations model transition states to explain stereochemical outcomes. Key findings include:

- Substrate-Catalyst Geometry: The boron-bound aromatic groups force substrates into specific conformations (e.g., gem-dimethyl groups bend away from bulky substituents) .

- Hydrogen Bonding: Non-classical C-H···O interactions between the catalyst and substrate stabilize transition states.

- Face Selectivity: Calculations confirm that shielding one face of the substrate (e.g., via 1-naphthylmethyl groups) directs nucleophilic attack .

(Advanced) How can researchers resolve contradictions in enantiomeric excess (ee) data across solvent systems?

Methodological Answer:

Contradictions arise from solvent effects on catalyst-substrate interactions. Methodological approaches include:

Solvent Screening: Test polar (e.g., THF) vs. non-polar (e.g., toluene) solvents to assess ee variability.

Kinetic Studies: Measure reaction rates to identify solvent-induced changes in transition-state stabilization.

Computational Solvent Modeling: COSMO-RS simulations predict solvent polarity impacts on catalyst-substrate binding .

Case Study: Toluene may enhance ee by stabilizing π-π interactions, while THF disrupts these interactions, lowering selectivity.

(Advanced) What role does the oxazaborolidine catalyst play in photochemical [2+2] cycloadditions?

Methodological Answer:

In photochemical reactions, the catalyst:

- Acts as a Lewis Acid: Coordinates to carbonyl groups, polarizing π-electrons for cycloaddition.

- Controls Diastereoselectivity: Aromatic substituents on boron dictate face-selective [2+2] coupling. For example, trifluorophenyl groups shield the trans-face, favoring cisoid transition states .

- Enables Triplet Sensitization: Some oxazaborolidines promote triplet energy transfer, expanding substrate scope.

(Basic) What are the primary applications of this oxazaborolidine in enantioselective synthesis?

Methodological Answer:

The compound is widely used in:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.